molecular formula C19H22N6O2 B3019956 1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396848-38-6

1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Cat. No. B3019956
CAS RN: 1396848-38-6
M. Wt: 366.425
InChI Key: YMMKQFVADJMZDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas and phenyl N-substituted carbamates has been explored in the context of developing compounds with potential pharmacological activities. In one study, a series of new compounds were prepared, including 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea 2c, which demonstrated significant hypotensive action . Although the specific synthesis details for 1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea are not provided, the general approach to synthesizing such ureas typically involves the reaction of an isocyanate with an amine or the reaction of a carbamate with an amine to form the urea linkage.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which consists of a carbonyl group (C=O) flanked by two nitrogen atoms. The specific substituents attached to the nitrogen atoms define the pharmacological properties of the compound. In the case of this compound, the presence of a tert-butyl group and a tetrazole ring suggests potential for increased lipophilicity and bioactivity, respectively. The tetrazole ring is a bioisostere for the carboxylate group and is often used in medicinal chemistry to improve drug properties .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the substituents present on the nitrogen atoms. For instance, the presence of a tert-butyl group can provide steric hindrance, potentially affecting the reactivity of the compound. The tetrazole ring in the molecule can participate in hydrogen bonding and may undergo reactions typical of heterocyclic compounds, such as nucleophilic substitution. However, the specific chemical reactions that this compound might undergo are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. The introduction of bulky groups like tert-butyl may affect the solubility and melting point, while the presence of a tetrazole ring could influence the compound's acidity and stability in biological systems. The cytotoxicity of similar compounds has been evaluated, indicating that structural modifications can lead to compounds with significant anticancer activity, as seen with 1-aryl-3-(2-chloroethyl) ureas . However, the exact physical and chemical properties of this compound are not provided in the papers.

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-19(2,3)13-5-7-14(8-6-13)20-17(26)21-15-9-11-16(12-10-15)25-18(27)24(4)22-23-25/h5-12H,1-4H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMKQFVADJMZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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